5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-4-6-13(7-5-12)18-19-17(25-20-18)11-26(21,22)16-10-14(23-2)8-9-15(16)24-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWFHMLOAQMVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate sulfonyl chlorides with hydrazides, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine. Industrial production methods may involve optimization of these reactions to increase yield and purity, using techniques such as continuous flow synthesis.
Chemical Reactions Analysis
5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of oxadiazole derivatives in cancer therapy. A study demonstrated that various 1,3,4-oxadiazole derivatives exhibited significant cytotoxic effects against glioblastoma cell lines. The mechanism involved the induction of apoptosis through DNA damage, suggesting that compounds like 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole could serve as promising candidates for anticancer drug development .
Antidiabetic Properties
In vivo studies using Drosophila melanogaster models have shown that certain oxadiazole derivatives lower glucose levels significantly. This indicates a potential application in managing diabetes through modulation of metabolic pathways . The ability to target multiple pathways makes oxadiazoles attractive for further exploration in diabetes treatment.
Antimicrobial and Antioxidant Activities
Oxadiazole derivatives have been synthesized and tested for their antimicrobial and antioxidant properties. Compounds derived from this scaffold have shown comparable efficacy to established antibiotics and antioxidants, making them suitable for further development in treating infections and oxidative stress-related conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Studies indicate that modifications at specific positions on the oxadiazole ring can enhance its pharmacological profiles. For instance, substituents at the second and fifth positions significantly impact the compound's ability to inhibit cancer cell proliferation and exhibit antimicrobial activity .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions including sulfonylation and cyclization processes. The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on glioblastoma | Significant cytotoxicity observed | Potential for cancer therapy |
| Antidiabetic research | Lowered glucose levels in Drosophila | Possible diabetes management |
| Antimicrobial screening | Comparable efficacy to antibiotics | Development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Structural Comparison with Similar 1,2,4-Oxadiazole Derivatives
Substituent Variations in 1,2,4-Oxadiazoles
The target compound shares structural similarities with sulfonamide-bearing 1,2,4-oxadiazoles synthesized by Nadigar et al. (2013), such as 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3-yl}piperazine derivatives. Key differences include:
- Position of sulfonyl groups : The target compound has a sulfonylmethyl group directly attached to the oxadiazole ring, whereas Nadigar’s compounds feature sulfonyl-piperazine linkers.
- Substituent complexity : The methylphenyl group in the target compound contrasts with trifluoromethoxy or other substituted aromatic groups in Nadigar’s derivatives, altering lipophilicity and steric bulk .
Comparison with 1,3,4-Oxadiazole Derivatives
Compounds such as 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f) and others from differ in:
- Ring isomerism: The 1,3,4-oxadiazole core (vs.
- Functional groups : The aldehyde substituents in ’s compounds introduce reactivity absent in the target molecule, which lacks such electrophilic sites .
Antibacterial Activity
Nadigar et al.’s sulfonamide-oxadiazole hybrids (e.g., 10e–10j ) exhibited MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin (MIC = 2 µg/mL). The target compound’s 2,5-dimethoxybenzenesulfonyl group may enhance membrane penetration, though its specific activity remains untested in the provided evidence .
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups : The trifluoromethoxy substituent in Nadigar’s compounds improves antibacterial potency, suggesting that the target’s dimethoxy group may similarly enhance activity.
- Hydrophobic substituents : The 4-methylphenyl group in the target compound could mimic the lipophilic moieties in ’s derivatives, which showed 82–86% yields and stability in polar environments .
Data Tables
Table 2: Spectroscopic Data Comparison
Biological Activity
5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N2O7S
- Molecular Weight : 460.5 g/mol
- IUPAC Name : methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function through:
- Enzyme Inhibition : Similar compounds in the oxadiazole class have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's disease .
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that certain oxadiazole compounds had potent inhibitory effects against various bacterial strains . The exact mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For example, a novel series of oxadiazole compounds showed promising results as inhibitors of PD-L1, a protein that plays a critical role in tumor immune evasion . The lead compound in this series exhibited an IC50 value of 1.8 nM against PD-L1, indicating strong potential for cancer immunotherapy.
Neuroprotective Effects
In the context of neurodegenerative diseases, compounds similar to this compound have been evaluated for their ability to inhibit AChE and BuChE. One study reported that certain derivatives displayed selective inhibition towards BuChE with IC50 values ranging from 5.07 µM to 81.16 µM . Such selectivity is crucial for developing treatments for Alzheimer's disease.
Case Studies
Q & A
Basic: What are the standard synthetic routes for synthesizing 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole?
The synthesis typically involves coupling sulfonylmethyl intermediates with oxadiazole precursors. A general method includes:
- Step 1 : React a sulfonyl chloride derivative (e.g., 2,5-dimethoxybenzenesulfonyl chloride) with a methyl-substituted triazole or oxadiazole intermediate under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Purify the product via vacuum evaporation and filtration. Yields can vary (40–70%) depending on substituent reactivity .
Advanced: How can researchers optimize reaction conditions to improve regioselectivity during oxadiazole ring formation?
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
- Catalyst choice : Acidic conditions (e.g., H₂SO₄) enhance cyclization efficiency, while bases may promote undesired pathways.
- Temperature control : Slow heating (60–80°C) minimizes byproducts like sulfonate esters .
- Substituent effects : Electron-withdrawing groups on the benzene ring (e.g., methoxy) stabilize transition states, improving regioselectivity .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the sulfonylmethyl group (δ 3.8–4.2 ppm for CH₂SO₂) and aromatic protons (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, as seen in related oxadiazole structures (e.g., N–H⋯N interactions in C9H9N3O) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.12 for C₁₉H₁₉N₃O₅S) .
Advanced: How can researchers resolve contradictions in reported biological activity data across assays?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
- Meta-analysis : Cross-reference IC₅₀ values from independent studies (e.g., discrepancies in antiproliferative activity may arise from varying incubation times) .
Basic: What are the known biological targets or mechanisms of action for this compound?
- Oxidative phosphorylation inhibition : Analogous 1,2,4-oxadiazoles disrupt mitochondrial Complex I, leading to ATP depletion in cancer cells .
- DNA interaction : Metal complexes of oxadiazoles (e.g., Cu(II), Zn(II)) intercalate DNA, inducing apoptosis via ROS generation .
- Enzyme inhibition : Sulfonyl groups may target carbonic anhydrase or tyrosine kinases, though specificity requires validation via enzymatic assays .
Advanced: What strategies enhance pharmacological properties through substituent modification?
- Lipophilicity adjustment : Introduce trifluoromethoxy groups (logP ~2.5) to improve blood-brain barrier penetration .
- Bioisosteric replacement : Replace the 4-methylphenyl group with pyridyl analogs to enhance water solubility without sacrificing potency .
- Pro-drug design : Mask the sulfonyl group as a tert-butyl carbamate to improve oral bioavailability .
Basic: How stable is this compound under various storage conditions?
- Short-term stability : Store at –20°C in inert atmospheres (argon) to prevent sulfonyl group hydrolysis .
- Solution stability : Degrades within 72 hours in aqueous buffers (pH 7.4); use fresh DMSO stock solutions for assays .
Advanced: What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives .
Basic: Can this compound form metal complexes, and what are their applications?
Yes, oxadiazoles act as bidentate ligands for transition metals:
- Cu(II) complexes : Exhibit antiproliferative activity (IC₅₀ = 8–12 µM) against colorectal carcinoma via ROS-mediated apoptosis .
- Zn(II) complexes : Stabilize G-quadruplex DNA structures, inhibiting telomerase activity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
